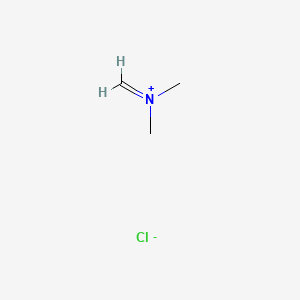Dimethylmethylenammonium chloride
CAS No.: 30354-18-8
Cat. No.: VC2445740
Molecular Formula: C3H8ClN
Molecular Weight: 93.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30354-18-8 |
|---|---|
| Molecular Formula | C3H8ClN |
| Molecular Weight | 93.55 g/mol |
| IUPAC Name | dimethyl(methylidene)azanium;chloride |
| Standard InChI | InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 |
| Standard InChI Key | ZJTROANVDZIEGB-UHFFFAOYSA-M |
| SMILES | C[N+](=C)C.[Cl-] |
| Canonical SMILES | C[N+](=C)C.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Dimethylmethylenammonium chloride possesses a distinctive structure featuring a positively charged nitrogen atom with two methyl groups and a methylene group, balanced by a chloride counterion. The compound exists as a crystalline solid under standard conditions and demonstrates considerable reactivity in organic synthesis applications.
Nomenclature and Identification
The compound is identified through several established names in chemical literature:
| Systematic Name | Common Names | CAS Registry Number |
|---|---|---|
| N,N-Dimethylmethyleneiminium chloride | Eschenmoser's salt, Böhme's salt | 30354-18-8 |
Physical and Chemical Properties
The physical and chemical properties of dimethylmethylenammonium chloride contribute significantly to its utility in synthetic applications:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents |
| Reactivity | Highly electrophilic methylene group |
| Function | Dimethylaminomethylating agent |
Synthetic Applications and Reaction Mechanisms
Dimethylmethylenammonium chloride serves as a crucial reagent in various organic transformations, with particular prominence in electrophilic aminomethylation reactions.
Mannich Reactions
Comparative Analysis with Related Quaternary Ammonium Compounds
While dimethylmethylenammonium chloride has distinct applications in synthetic organic chemistry, it shares certain structural features with other quaternary ammonium compounds used in different contexts.
Structural Distinctions from Other Quaternary Ammonium Compounds
Unlike compounds such as didecyldimethylammonium chloride (DDAC) or alkyldimethylbenzylammonium chloride (ADBAC), which function primarily as antimicrobial agents, dimethylmethylenammonium chloride's primary applications center on synthetic organic chemistry. The following table illustrates key structural and functional differences:
| Compound | Primary Function | Structural Characteristics |
|---|---|---|
| Dimethylmethylenammonium chloride | Synthetic reagent | Small, reactive iminium salt |
| Didecyldimethylammonium chloride | Antimicrobial agent | Contains two long alkyl chains (C10) |
| Alkyldimethylbenzylammonium chloride | Antimicrobial agent | Contains benzyl group and variable alkyl chain |
Recent Research Developments
Recent research continues to expand the utility of dimethylmethylenammonium chloride in organic synthesis, particularly in developing more selective and efficient reaction pathways.
Novel Reaction Conditions
Ongoing research explores optimized reaction conditions to enhance selectivity and yield in reactions involving dimethylmethylenammonium chloride, including:
-
Alternative solvent systems to improve reaction efficiency
-
Catalyst developments to enhance stereoselectivity
-
Green chemistry approaches to reduce environmental impact
Expanded Substrate Scope
Contemporary research investigates the application of dimethylmethylenammonium chloride with an increasingly diverse range of substrates, extending beyond traditional Mannich reactions to include:
-
Functionalization of heterocyclic compounds
-
Application in natural product synthesis
-
Development of pharmaceutical intermediates
Practical Applications in Synthetic Pathways
Dimethylmethylenammonium chloride serves as a valuable reagent in multiple synthetic contexts with practical applications in research and industrial settings.
Pharmaceutical Synthesis
The compound's ability to facilitate aminomethylation makes it valuable in pharmaceutical synthesis, particularly for introducing functional groups that may serve as pharmacophores or synthetic handles for further modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume